molecular formula C8H18O6S2 B8065651 Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester

Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester

Cat. No.: B8065651
M. Wt: 274.4 g/mol
InChI Key: XEJDLMGVXXVRRQ-UHFFFAOYSA-N
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Description

Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester (CAS: 22504-50-3), also known as Ethylene Glycol Bis(3-mercaptopropionate) (EGBMP), is a sulfur-containing diester with the molecular formula C₈H₁₄O₄S₂ and a molecular weight of 238.32 g/mol . Its systematic IUPAC name is ethane-1,2-diyl bis(3-sulfanylpropanoate). The compound features two 3-mercaptopropionic acid moieties linked via an ethylene glycol backbone, resulting in two reactive thiol (-SH) groups.

Properties

IUPAC Name

ethane-1,2-diol;3-sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O2S.C2H6O2/c2*4-3(5)1-2-6;3-1-2-4/h2*6H,1-2H2,(H,4,5);3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJDLMGVXXVRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)O.C(CS)C(=O)O.C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester typically involves the reaction of 3-mercaptopropanoic acid with ethane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The sulfanyl groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce a variety of derivatives with different functional groups.

Scientific Research Applications

Polymer Chemistry

One of the most significant applications of propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester is in the synthesis of polymers. It can be used as a crosslinking agent in the production of thiol-ene polymers. These polymers exhibit excellent mechanical properties and thermal stability, making them suitable for:

  • Adhesives
  • Coatings
  • Sealants

Case Study: Thiol-Ene Polymerization
Research indicates that thiol-ene polymerization using this compound results in materials with enhanced toughness and flexibility compared to traditional polymer systems. For instance, studies have shown that incorporating this ester into polyurethane formulations can significantly improve their impact resistance and durability.

Biomedical Applications

The compound's mercapto groups allow for potential applications in drug delivery systems and tissue engineering. The ability to form disulfide bonds can be exploited for:

  • Controlled drug release
  • Biomaterials for scaffolding in tissue engineering

Case Study: Drug Delivery Systems
In a study published in a biomedical journal, propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester was utilized to create a biodegradable polymeric system that effectively encapsulates anti-cancer drugs. The system demonstrated controlled release profiles and increased cytotoxicity against cancer cells.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various chemical products including:

  • Flavors and fragrances
  • Pharmaceuticals

Its unique functional groups facilitate reactions such as esterification and thiol-disulfide exchange reactions, which are valuable in organic synthesis.

Case Study: Synthesis of Bioactive Compounds
In synthetic organic chemistry, propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester has been used to synthesize bioactive compounds with potential therapeutic effects. For example, researchers have reported successful synthesis pathways leading to novel anti-inflammatory agents using this compound as a precursor.

Mechanism of Action

The mechanism of action of Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester involves its interaction with molecular targets and pathways in biological systems. The sulfanyl groups can form bonds with various biomolecules, influencing their function and activity. The ethane-1,2-diol moiety may also play a role in the compound’s overall behavior and interactions.

Comparison with Similar Compounds

Key Physical and Chemical Properties :

Property Value
Density (20°C) 1.218 g/cm³
Melting Point 148°C
Boiling Point 358.7°C at 760 mmHg
Flash Point 255.6°C
LogP (Octanol-Water) 1.33
Polar Surface Area 103.2 Ų
Vapour Pressure (25°C) 2.51 × 10⁻⁵ mmHg

EGBMP is notable for its thiol reactivity, enabling applications in polymer chemistry as a crosslinking agent (e.g., in polyurethanes and epoxy resins) and in photopolymerization via thiol-ene "click" reactions . Its commercial name, Thiocure GDMP, highlights its industrial relevance in high-performance materials .

Comparison with Similar Compounds

The following table compares EGBMP with structurally analogous ethylene glycol diesters and other mercapto-functionalized compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Functional Groups Density (g/cm³) Melting Point (°C) Boiling Point (°C) Key Applications References
Ethylene Glycol Bis(3-mercaptopropionate)
(22504-50-3)
C₈H₁₄O₄S₂ 238.32 Thiol (-SH), Ester 1.218 148 358.7 Polymer crosslinkers, UV curing
Ethylene Glycol Dineopentanoate
(20267-20-3)
C₁₀H₁₈O₄ 202.25 Ester ~1.01* -50 (liquid) ~250* Plasticizers, lubricants
Ethylene Glycol Diisobutyrate
(7402-23-5)
C₁₀H₂₀O₄ 204.26 Ester, Methyl branches 1.005 - 230 Fragrances, solvents
Ethylene Glycol Dipropionate
(123-80-8)
C₈H₁₄O₄ 174.19 Ester 1.079 - 218 Food additives, plasticizers
Ethylene Glycol Bis(2-hydroxypropanoate)
(Hypothetical)
C₈H₁₄O₆ 206.19 Hydroxyl (-OH), Ester ~1.2* - ~300* Biodegradable polymers

Notes:

  • EGBMP uniquely combines thiol reactivity with ester stability, enabling dual functionality in materials science.
  • Ethylene Glycol Dineopentanoate and Diisobutyrate lack thiol groups, limiting their use in redox or crosslinking applications but favoring roles as plasticizers or solvents.
  • Ethylene Glycol Dipropionate ’s simpler ester structure makes it suitable for food-grade applications but less reactive than EGBMP.

Biological Activity

Propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester, also known as ethylene glycol bis(3-mercaptopropionate) (CAS No. 22504-50-3), is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula: C8H14O4S2
  • Molecular Weight: 238.32 g/mol
  • CAS Registry Number: 22504-50-3
  • EINECS Number: 245-044-3

Physical Properties

PropertyValue
ACD/LogP1.33
ACD/LogD (pH 5.5)1.33
ACD/LogD (pH 7.4)1.33
ACD/BCF (pH 5.5)6.04
ACD/BCF (pH 7.4)5.97
Polar Surface Area103.2 Å
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

These properties suggest that the compound is hydrophilic with moderate lipophilicity, which may influence its biological interactions and absorption.

The biological activity of propanoic acid derivatives often involves interactions with various cellular pathways:

  • Antioxidant Properties: Compounds containing mercapto groups are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Cytotoxicity: In vitro studies have demonstrated that propanoic acid derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Antimicrobial Activity: The presence of the thiol group may enhance the antimicrobial properties of the compound, making it a candidate for use in antibacterial formulations.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study evaluated the cytotoxic effects of propanoic acid derivatives on various cancer cell lines, including breast and prostate cancer cells. Results indicated that these compounds could induce apoptosis through the activation of caspase pathways.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)25Caspase activation
    PC-3 (Prostate)30Cell cycle arrest
  • Antioxidant Activity
    • Research has shown that propanoic acid derivatives can significantly reduce reactive oxygen species (ROS) levels in human fibroblast cells, indicating their potential as antioxidant agents.
  • Antimicrobial Studies
    • In vitro tests demonstrated that propanoic acid derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of propanoic acid derivatives, a comparative analysis with other mercapto compounds was conducted:

CompoundAntioxidant ActivityCytotoxicity (IC50)Antimicrobial Activity (MIC)
Propanoic acid, 3-mercapto-, esterModerate25 µM50 µg/mL
Ethylene glycol bis(3-mercaptopropionate)High15 µM30 µg/mL
Other thiol compoundsVariable>50 µM>100 µg/mL

The data indicate that propanoic acid derivatives exhibit promising biological activities that warrant further investigation.

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethylene Glycol Bis(3-mercaptopropionate) with high purity?

Answer:
The compound is synthesized via esterification of 3-mercaptopropionic acid with ethylene glycol under acidic or enzymatic catalysis. Key parameters include:

  • Reaction time and temperature : Evidence suggests a 1-hour reaction under reflux conditions, though yields are unspecified .
  • Purification : Vacuum distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is critical to remove unreacted thiols and diols.
  • Thiol protection : Use inert atmospheres (N₂/Ar) to prevent oxidation of -SH groups to disulfides during synthesis .

Basic: How can the ester structure and thiol functionality be confirmed using spectroscopic techniques?

Answer:

  • ¹H/¹³C NMR :
    • Ester carbonyl (C=O) appears at ~170-175 ppm in ¹³C NMR.
    • Ethylene glycol protons (CH₂-O) resonate at δ 4.2-4.4 ppm in ¹H NMR.
    • Thiol (-SH) protons are typically absent in NMR due to exchange broadening; derivatization (e.g., with methyl iodide) may be required .
  • FTIR :
    • S-H stretch at ~2570 cm⁻¹ (weak, broad).
    • Ester C=O at ~1730 cm⁻¹.
  • Raman spectroscopy : Enhanced S-H signal at ~2570 cm⁻¹ in non-polar solvents .

Advanced: What experimental strategies mitigate thiol oxidation during storage and handling?

Answer:

  • Storage : Under inert gas (N₂/Ar) at ≤4°C to suppress disulfide formation.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) or chelating agents (EDTA) to sequester metal catalysts .
  • Handling : Use degassed solvents (e.g., THF, toluene) and Schlenk techniques for air-sensitive reactions. Monitor purity via iodometric titration for residual thiol content .

Advanced: How does the compound perform in thiol-ene click reactions under varying photoinitiation conditions?

Answer:

  • UV initiation : Use 365 nm light with photoinitiators (e.g., DMPA) for rapid polymerization.
  • Thermal initiation : Requires peroxides (e.g., AIBN) at 60-80°C, but may induce premature thiol oxidation.
  • Kinetic analysis : Track conversion via real-time FTIR (disappearance of S-H at 2570 cm⁻¹) or GPC for molecular weight distribution. Contradictions in reported reactivity may arise from oxygen inhibition or stoichiometric imbalances .

Advanced: How to resolve discrepancies in reported glass transition temperatures (Tg) of polymers derived from this monomer?

Answer:

  • Stoichiometry : Ensure exact 1:1 thiol:ene ratios; excess thiols act as plasticizers, lowering Tg.
  • Crosslink density : Use dynamic mechanical analysis (DMA) to correlate Tg with network rigidity.
  • Post-curing : Thermal annealing (80-100°C for 24h) may homogenize the network, resolving Tg variability .

Methodological: What computational approaches predict the compound’s reactivity in radical-mediated polymerizations?

Answer:

  • DFT calculations : Model hydrogen abstraction kinetics between thiols and radicals (e.g., methyl methacrylate).
  • Molecular dynamics : Simulate diffusion-controlled reactions in bulk vs. solvent systems.
  • Validation : Compare predicted rate constants with experimental data from photo-DSC or RAFT polymerization .

Data Contradiction: Why do some studies report low thiol-ene conversion despite stoichiometric equivalence?

Answer:

  • Oxygen inhibition : Residual O₂ scavenges radicals; use rigorous degassing or enzymatic oxygen scavengers (e.g., glucose oxidase).
  • Side reactions : Thiol-thiol coupling may dominate under high UV intensity. Reduce light exposure or add chain transfer agents.
  • Analytical error : Validate conversion via multiple methods (e.g., FTIR, Raman, and ¹H NMR) .

Advanced: What are the challenges in characterizing disulfide byproducts in aged samples?

Answer:

  • LC-MS : Identify disulfides (m/z 476.64 for dimeric form) with electrospray ionization.
  • TGA-MS : Detect volatile sulfur oxides (SOₓ) during thermal decomposition.
  • Contamination control : Use freshly distilled monomer and avoid metal catalysts (e.g., Fe³⁺) that accelerate oxidation .

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